Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate structure
175796-50-6 structure
Product name:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
CAS No:175796-50-6
MF:C39H44O11
Molecular Weight:688.76000
CID:182456
PubChem ID:3035862

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
    • Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
    • PPAHV
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
    • Phorbol 12-phenylacetate 13-acetate 20-homovanillate
    • ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
    • PPAHV >99%
    • Phorbol-12-phenylacetate-13-acetate-20-homovanillate
    • NCGC00162421-02
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
    • Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
    • CHEMBL104647
    • Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
    • Q27088432
    • DTXSID10938709
    • {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
    • 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
    • BDBM50052440
    • 175796-50-6
    • NCGC00162421-01
    • AKOS024456617
    • GTPL2490
    • J-011134
    • Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
    • Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
    • インチ: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
    • InChIKey: OGRGWTXWAZBJKF-JXWJAAHMSA-N
    • SMILES: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1

計算された属性

  • 精确分子量: 688.28800
  • 同位素质量: 688.288
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 11
  • 重原子数量: 50
  • 回転可能化学結合数: 12
  • 複雑さ: 1440
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 9
  • Surface Charge: 0
  • トポロジー分子極性表面積: 166Ų
  • XLogP3: 3.7

じっけんとくせい

  • Color/Form: 白色固体
  • 密度みつど: 1.36
  • Boiling Point: 792.4°Cat760mmHg
  • フラッシュポイント: 241.1°C
  • Refractive Index: 1.629
  • Solubility: DMSO: soluble
  • PSA: 165.89000
  • LogP: 3.80230
  • Solubility: ジメチルスルホキシドに可溶性

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Security Information

  • WGKドイツ:3
  • 储存条件:Desiccate at -20°C

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6828-1mg
PPAHV
175796-50-6 98%
1mg
¥2302.00 2023-09-09
TRC
P698985-5mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
5mg
$ 2893.00 2023-04-16
TRC
P698985-1mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
1mg
$ 603.00 2023-04-16
TRC
P698985-2.5mg
PPAHV
175796-50-6
2.5mg
90.00 2021-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-202296-1 mg
PPAHV,
175796-50-6 ≥98%
1mg
¥1,015.00 2023-07-10
TRC
P698985-10mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
10mg
$ 4500.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-202296-1mg
PPAHV,
175796-50-6 ≥98%
1mg
¥1015.00 2023-09-05

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate 関連文献

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd